4-Azido-1-tert-butylpiperidine
Overview
Description
4-Azido-1-tert-butylpiperidine: is a chemical compound belonging to the class of azides and piperidines Azides are known for their high reactivity, particularly in click chemistry, while piperidines are six-membered heterocyclic compounds containing one nitrogen atom
Scientific Research Applications
Chemistry: 4-Azido-1-tert-butylpiperidine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine: In medicinal chemistry, this compound can be used to introduce azide groups into drug molecules, facilitating further modifications through click chemistry. This is particularly useful in the development of targeted therapies and diagnostic tools.
Industry: The compound’s reactivity is harnessed in the production of specialty chemicals and materials. It can be used in the synthesis of polymers and other materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-1-tert-butylpiperidine typically involves the azidation of 1-tert-butylpiperidine. One common method is the reaction of 1-tert-butylpiperidine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the azide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4-Azido-1-tert-butylpiperidine can undergo nucleophilic substitution reactions where the azide group is replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: Azides are known to participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, DMF or acetonitrile, elevated temperatures.
Reduction: Lithium aluminum hydride, catalytic hydrogenation, solvents like ether or tetrahydrofuran (THF).
Cycloaddition: Alkynes, copper(I) catalysts, room temperature or slightly elevated temperatures.
Major Products:
Substitution: Various substituted piperidines depending on the nucleophile used.
Reduction: 1-tert-butylpiperidine-4-amine.
Cycloaddition: 1,2,3-triazoles.
Mechanism of Action
The mechanism of action of 4-Azido-1-tert-butylpiperidine primarily involves its reactivity as an azide. Azides are known to undergo cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in click chemistry, where the azide group reacts with alkynes to form triazoles, facilitating the construction of complex molecular architectures.
Comparison with Similar Compounds
1-tert-butylpiperidine: Lacks the azide group, making it less reactive in cycloaddition reactions.
4-Azidopiperidine: Similar structure but without the tert-butyl group, which may affect its steric properties and reactivity.
4-Azido-1-methylpiperidine: Similar azide functionality but with a different alkyl group, potentially altering its physical and chemical properties.
Uniqueness: 4-Azido-1-tert-butylpiperidine is unique due to the presence of both the azide group and the tert-butyl group. The azide group imparts high reactivity, while the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
4-azido-1-tert-butylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4/c1-9(2,3)13-6-4-8(5-7-13)11-12-10/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLMTUKDSKFWHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCC(CC1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.